[(4-Aminophenyl)sulfonyl](1,3-thiazol-2-yl)azanide
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Overview
Description
(4-Aminophenyl)sulfonylazanide is a chemical compound with the molecular formula C9H8N3O2S2. It is known for its diverse biological activities and is used in various scientific research applications. This compound contains a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminophenyl)sulfonylazanide typically involves the reaction of 4-aminobenzenesulfonamide with 2-bromo-1,3-thiazole under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of (4-Aminophenyl)sulfonylazanide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(4-Aminophenyl)sulfonylazanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
(4-Aminophenyl)sulfonylazanide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in the treatment of bacterial infections.
Mechanism of Action
The mechanism of action of (4-Aminophenyl)sulfonylazanide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it may inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: Another thiazole derivative with antimicrobial properties.
Ritonavir: A thiazole-containing antiretroviral drug.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
(4-Aminophenyl)sulfonylazanide is unique due to its specific combination of a sulfonamide group and a thiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C9H8N3O2S2- |
---|---|
Molecular Weight |
254.3 g/mol |
IUPAC Name |
(4-aminophenyl)sulfonyl-(1,3-thiazol-2-yl)azanide |
InChI |
InChI=1S/C9H8N3O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,10H2/q-1 |
InChI Key |
NAOYTQXEYUKHJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2 |
Origin of Product |
United States |
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